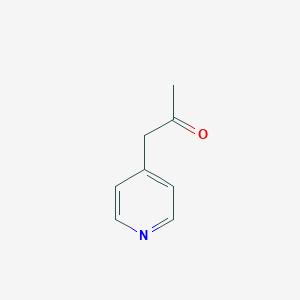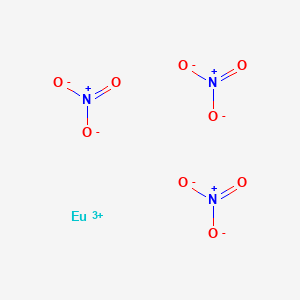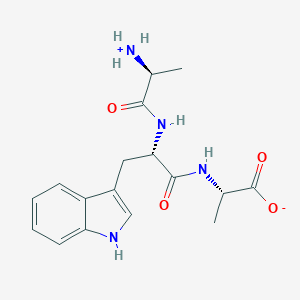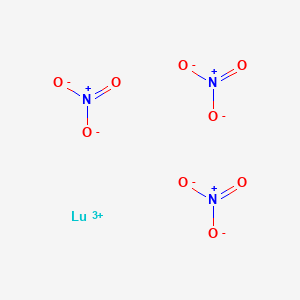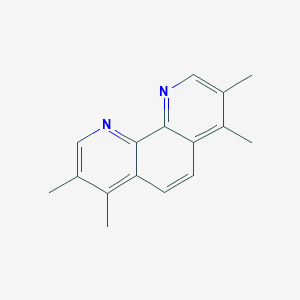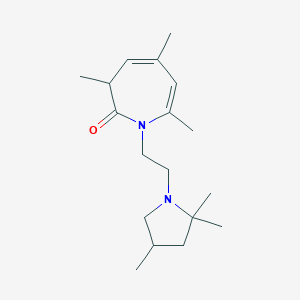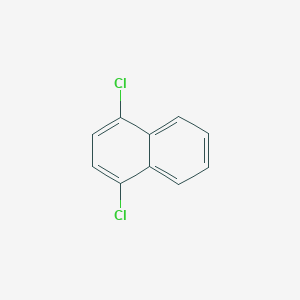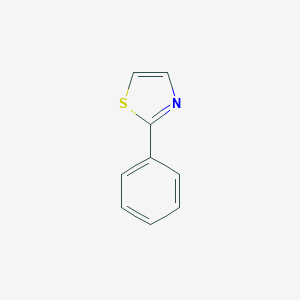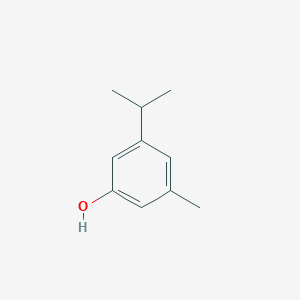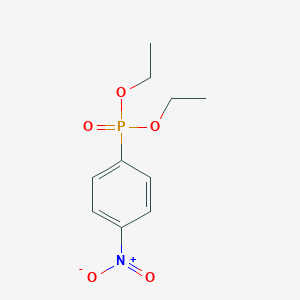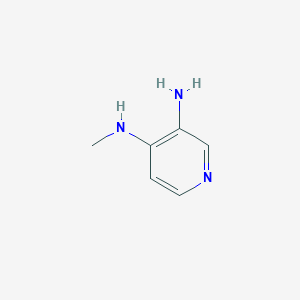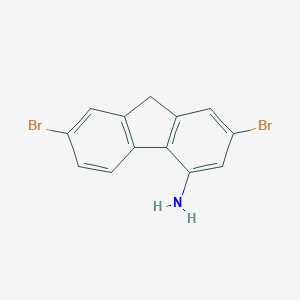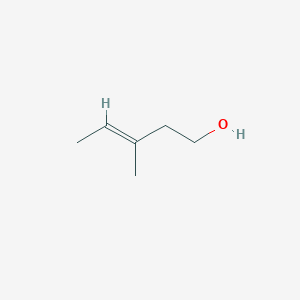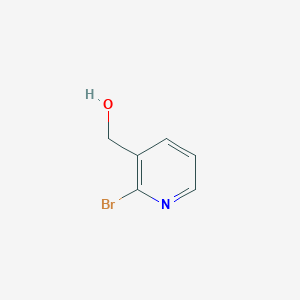
(2-溴吡啶-3-基)甲醇
概述
描述
(2-Bromopyridin-3-yl)methanol is a chemical compound that serves as a key intermediate in the synthesis of various pyridine derivatives. These derivatives are of significant interest due to their potential applications in mimicking biological metal binding sites, such as those found in the enzyme carbonic anhydrase .
Synthesis Analysis
The synthesis of mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols, which are closely related to (2-Bromopyridin-3-yl)methanol, can be achieved in a one-step reaction starting from the corresponding 2-bromopyridines . This method provides a straightforward approach to obtaining these compounds, which can then be used to form metal complexes that mimic the metal binding site of carbonic anhydrase.
Molecular Structure Analysis
The molecular structure of related compounds, such as those derived from 2-bromopyridines, often features significant interactions that stabilize their crystal packing. For instance, in the case of a bipyridine methanol disolvate, weak intermolecular hydrogen bonds contribute to the stabilization of the structure . These interactions are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of 2-bromopyridines allows for their use in various chemical reactions. For example, they can react with imidazole to form compounds with a dihedral angle between the pyridine and imidazole rings, as seen in the synthesis of a bipyridine methanol disolvate . Additionally, Schiff base compounds can be synthesized by the condensation of 2-bromopyridines with other reactants, such as amines, in a methanol solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from (2-Bromopyridin-3-yl)methanol are characterized using various analytical techniques. For instance, the Schiff base compound mentioned earlier was characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, revealing its monoclinic crystal system and coplanar benzene and pyridine rings . The electrochemical synthesis of adducts of 2-aminopyridine or methanol in metal chelates also provides insights into the properties of these compounds, including their magnetic measurements and binding modes .
科学研究应用
模拟碳酸酐酶:从相应的2-溴吡啶制备的一系列新型单取代和对称三取代三(2-吡啶基)甲醇,显示出作为碳酸酐酶金属结合位点模拟物的潜力(Hannon, Mayers, & Taylor, 1998)。
不对称合成:(2-溴吡啶-3-基)甲醇衍生物已被用于从醛合成(1,3-丁二烯-2-基)甲醇的不对称合成,展示了它们在合成复杂有机分子中的重要性,产率和对映选择性良好(Durán-Galván & Connell, 2010)。
合成席夫碱化合物:从2-溴吡啶衍生物合成的化合物2-溴-4-氯-6-[(4-甲基吡啶-2-基亚胺)甲基]酚表现出优异的抗菌活性,突显了它在药物化学中的潜力(Wang, Nong, Sht, & Qi, 2008)。
配位化学:该化合物已被用于合成和晶体结构分析配位化合物,如与3-溴吡啶作为共配体的铜(II)卤化物,展示了它在无机化学和材料科学中的实用性(Krebs, Ceglarska, & Näther, 2021)。
氢键超分子结构:在铜(II)氯化物或溴化物存在下,(2-溴吡啶-3-基)甲醇衍生物的甲醇解和乙醇解已被用于创建氢键超分子结构,在超分子化学领域具有相关性(Suksangpanya et al., 2004)。
光致发光性质:从2-溴吡啶合成的一种夹环钯环化合物的研究揭示了有趣的光致发光性质,表明在材料科学和光子学中具有潜在应用(Consorti et al., 2004)。
安全和危害
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
(2-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZUABMLGJKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563702 | |
| Record name | (2-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromopyridin-3-yl)methanol | |
CAS RN |
131747-54-1 | |
| Record name | (2-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromopyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


